molecular formula C17H19N3O3 B2475832 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 2034499-08-4

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2475832
CAS No.: 2034499-08-4
M. Wt: 313.357
InChI Key: HKPLTYWURAOVEN-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridazinone core and is characterized by its cyclopropyl group and an acetamide moiety. The structural attributes suggest that it may interact with various biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and inflammatory disorders.

The molecular formula of this compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3}, with a molecular weight of approximately 343.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC18H21N3O3C_{18}H_{21}N_{3}O_{3}
Molecular Weight343.4 g/mol
IUPAC NameThis compound
CAS NumberNot available

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, potentially altering signaling pathways involved in disease processes. The compound's ability to bind to specific targets could lead to modulation of cellular functions, impacting processes such as cell proliferation and inflammation.

Biological Activity Studies

Research on the biological activity of this compound has indicated several promising effects, particularly in the context of enzymatic inhibition and anti-inflammatory properties.

Enzyme Inhibition

Studies have shown that compounds with similar structural features exhibit inhibitory effects on various enzymes implicated in disease mechanisms. For instance, the inhibition of serine proteases has been linked to anti-inflammatory effects, which may also be applicable to this compound.

Anti-Cancer Activity

Preliminary investigations into the anti-cancer potential of this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, indicating a potential therapeutic role for this compound.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-15-6-4-3-5-14(15)18-16(21)11-20-17(22)10-9-13(19-20)12-7-8-12/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLTYWURAOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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